molecular formula C21H22ClN B001222 Naftifine hydrochloride CAS No. 65473-14-5

Naftifine hydrochloride

Cat. No.: B001222
CAS No.: 65473-14-5
M. Wt: 323.9 g/mol
InChI Key: OLUNPKFOFGZHRT-YGCVIUNWSA-N
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Description

Benzo[d]thiazole-2(3H)-thione is a heterocyclic compound featuring a benzene ring fused to a thiazole ring with a thione group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

Target of Action

The primary target of Naftifine Hydrochloride is ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . By targeting ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Mode of Action

This compound interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition of enzyme activity results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The affected biochemical pathway is the sterol biosynthesis pathway in fungi. The inhibition of the enzyme squalene 2,3-epoxidase by this compound leads to a decrease in the production of ergosterol, an essential component of fungal cell membranes . This results in an accumulation of squalene, a precursor in the sterol biosynthesis pathway .

Pharmacokinetics

Following single topical applications of this compound to the skin, up to 4.2% of the applied dose is absorbed . This compound is almost completely metabolized in the human body, with a half-life of 2–3 days .

Result of Action

The result of this compound’s action is the disruption of the fungal cell membrane integrity, leading to the death of the fungus . This is due to the shortage of ergosterol, required for the formation of fungal cell membranes, and the accumulation of squalene in the cells .

Action Environment

The action of this compound is influenced by the environment in which it is applied. It is used for the topical treatment of tinea pedis, tinea cruris, and tinea corporis caused by certain organisms . The effectiveness of this compound can be influenced by factors such as the severity and extent of the infection, the presence of other skin conditions, and individual patient factors.

Biochemical Analysis

Biochemical Properties

Naftifine hydrochloride interacts with various enzymes and proteins in biochemical reactions. It interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. The inhibition of sterol biosynthesis impacts cellular metabolism, leading to an accumulation of squalene in the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This inhibition of enzyme activity results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of sterol biosynthesis. It interacts with the enzyme squalene 2,3-epoxidase, leading to decreased amounts of sterols and a corresponding accumulation of squalene in the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]thiazole-2(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with carbon disulfide (CS₂) in the presence of a base, followed by cyclization. Another method includes the temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS₂ in the presence of dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of benzo[d]thiazole-2(3H)-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Benzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[d]thiazole-2(3H)-thione can be compared with other thiazole derivatives such as benzo[d]thiazole-2(3H)-one and 2-mercaptobenzothiazole. While these compounds share a similar core structure, benzo[d]thiazole-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. For instance, benzo[d]thiazole-2(3H)-one is more prone to oxidation, whereas 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .

Conclusion

Benzo[d]thiazole-2(3H)-thione is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable subject of study in both academic and industrial research.

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045496
Record name Naftifine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65473-14-5
Record name Naftifine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftifine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAFTIFINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068
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Record name Naftifine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name NAFTIFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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